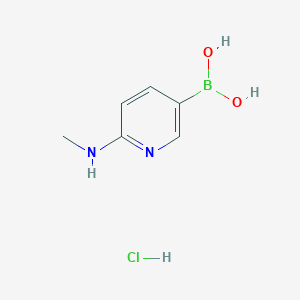
1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione, often abbreviated as CPP-PAD, is a small molecule that has been studied for its potential applications in a variety of scientific research areas. CPP-PAD has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study the mechanisms of action of various cellular processes.
Applications De Recherche Scientifique
Molecular and Crystal Structure Analysis
One area of research involving derivatives of pyrrolidine-2,5-dione includes the study of their molecular and crystal structures. For instance, a study by Ratajczak-Sitarz et al. (1990) explored the molecular and crystal structure of a similar compound, 3-(4-Chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione. This research contributes to understanding the physical and chemical properties of these compounds, which is essential for their potential applications in various fields (Ratajczak-Sitarz, Kałuski, Ostrowicz, & Bałoniak, 1990).
Reactions with Aromatic Amines
Another study conducted by Armisheva et al. (2011) focused on the reactions of pyrrolidine-2,5-diones with aromatic amines. This research is significant for understanding the chemical reactivity and potential synthesis pathways for compounds like 1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione. Such studies are crucial for developing new synthetic methods and compounds in medicinal chemistry (Armisheva, Kornienko, Gein, & Vakhrin, 2011).
Anticonvulsant Properties
Research into the anticonvulsant properties of pyrrolidine-2,5-dione derivatives has been a significant area of investigation. Kamiński et al. (2013) described the synthesis and anticonvulsant properties of N-Mannich bases derived from various pyrrolidine-2,5-diones. This research is vital for the development of new therapeutic agents for conditions like epilepsy (Kamiński, Obniska, Chlebek, Wiklik, & Rzepka, 2013).
Antimicrobial Screening
Studies have also been conducted on the antimicrobial properties of pyrrolidine-2,5-dione derivatives. Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including derivatives of pyrrolidine-2,5-dione, and screened them for antimicrobial activities. This research has implications for developing new antimicrobial agents (Jain, Nagda, & Talesara, 2006).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(prop-2-ynylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-7-15-11-8-12(17)16(13(11)18)10-5-3-9(14)4-6-10/h1,3-6,11,15H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJVGSHSJPOSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



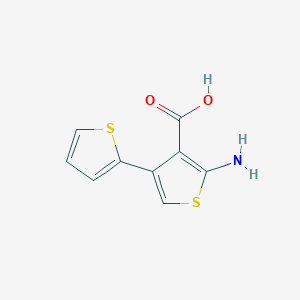
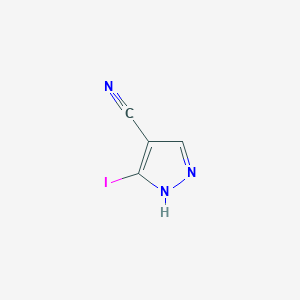



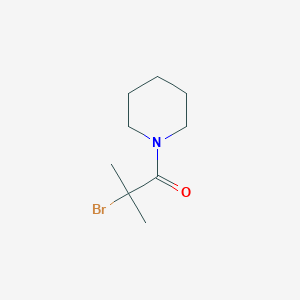


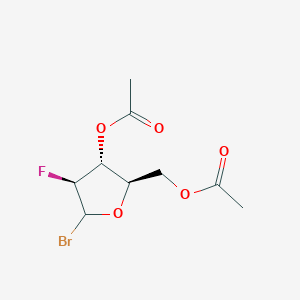
![6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1404397.png)

![2-[4-(Trifluoromethoxy)phenyl]acetohydrazide](/img/structure/B1404401.png)

